- A planar conformation and the hydroxyl groups in the B and C rings play a pivotal role in the antioxidant capacity of quercetin and quercetin derivatives, Molecules, 2011, 16, 9636-9650
Cas no 90-19-7 (7-O-Methyl Quercetin)
7-O-Methyl Quercetin structure
Product Name:7-O-Methyl Quercetin
Numéro CAS:90-19-7
Le MF:C16H12O7
Mégawatts:316.262285232544
MDL:MFCD00016931
CID:34553
PubChem ID:329751568
Update Time:2025-05-19
7-O-Methyl Quercetin Propriétés chimiques et physiques
Nom et identifiant
-
- Rhamnetin
- 3,5,3',4'-Tetrahydroxy-7-methoxyflavone
- 7-O-Methyl Quercetin
- beta-Rhamnocitrin
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
- RHAMNETIN(SH)
- 7-O-Methylquercetin
- 7-Methoxyquercetin
- Quercetin 7-methyl ether
- 7-Methylquercetin
- 3,3',4',5-Tetrahydroxy-7-methoxyflavone
- C.I. 75690
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one
- .beta.-Rhamnocitrin
- NSC19802
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
- CHEMBL312163
- Q288988
- HY-N7036
- E87178
- J8G
- KBio3_002345
- SCHEMBL555118
- Spectrum5_000464
- CCRIS 3792
- NSC-19802
- 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
- 3,5,3',4'-Tetrahydroxy-7-methoxyflaone
- NCGC00178254-01
- SR-05000002269
- MFCD00016931
- KBio2_001665
- SPECTRUM310031
- RHAMNETIN [MI]
- W-100338
- SR-05000002269-2
- SpecPlus_000463
- Spectrum4_001872
- Rhamnetin - Tech grade ca 50%
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-chromen-4-one
- NCGC00095624-02
- UNII-71803L5F4S
- SPBio_000643
- Flavone, 3,3',4',5-tetrahydroxy-7-methoxy-
- NCGC00095624-03
- NSC 19802
- Rhamnetin, analytical standard
- CHEBI:74992
- Spectrum2_000642
- BDBM23410
- AS-78315
- EINECS 201-974-1
- LMPK12112624
- FT-0672192
- Spectrum_001185
- KBioGR_002367
- DivK1c_006559
- NCI60_001648
- BRN 0047741
- DTXSID40237979
- AKOS027320587
- BRD-K37206356-001-01-3
- KBio1_001503
- LS-69024
- BSPBio_003125
- KBioSS_001665
- CS-W014522
- 5-18-05-00495 (Beilstein Handbook Reference)
- Flavone,3',4',5-tetrahydroxy-7-methoxy-
- JGUZGNYPMHHYRK-UHFFFAOYSA-N
- SDCCGMLS-0066624.P001
- FLAVONE, 7-METHOXY-3,3',4',5-TETRAHYDROXY-
- KBio2_006801
- KBio2_004233
- CCG-38555
- 3,4',5-Tetrahydroxy-7-methoxyflavone
- 90-19-7
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
- Spectrum3_001343
- NCGC00095624-01
- 71803L5F4S
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one (ACI)
- Flavone, 3,3′,4′,5-tetrahydroxy-7-methoxy- (7CI, 8CI)
- Rhamnetin (6CI)
- 3,3′,4′,5-Tetrahydroxy-7-methoxyflavone
- 3,5,3′,4′-Tetrahydroxy-7-methoxyflavone
- LY 805921
- β-Rhamnocitrin
- NS00015848
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1- benzopyran-4-one
- ?-Rhamnocitrin
- 3,3',4',5-Tetrahydroxy 7-methoxyflavone
- DA-51073
-
- MDL: MFCD00016931
- Piscine à noyau: 1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
- La clé Inchi: JGUZGNYPMHHYRK-UHFFFAOYSA-N
- Sourire: O=C1C2C(=CC(=CC=2O)OC)OC(C2C=C(O)C(O)=CC=2)=C1O
- BRN: 0047741
Propriétés calculées
- Qualité précise: 316.05800
- Masse isotopique unique: 316.058
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 2
- Complexité: 503
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 183
- Le xlogp3: 1.9
- Surface topologique des pôles: 116
- Poids moléculaire: 316.26
Propriétés expérimentales
- Couleur / forme: Yellow powder
- Dense: 1.3347 (rough estimate)
- Point de fusion: 293-296°C (dec.)
- Point d'ébullition: 375.7°C (rough estimate)
- Point d'éclair: 238.9°C
- Indice de réfraction: 1.4790 (estimate)
- Le PSA: 120.36000
- Le LogP: 2.29100
- Pression de vapeur: 0.0±1.9 mmHg at 25°C
7-O-Methyl Quercetin Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36/37
- Carte FOCA taille f:3-10
- RTECS:LK8748000
-
Identification des marchandises dangereuses:
- Conditions de stockage:2-8°C
- Terminologie du risque:R36/37/38
7-O-Methyl Quercetin PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17799-1MG-F |
7-O-Methyl Quercetin |
90-19-7 | analytical standard | 1MG |
¥1075.92 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17799-5MG-F |
7-O-Methyl Quercetin |
90-19-7 | analytical standard | 5MG |
¥4300.81 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82644-10MG |
7-O-Methyl Quercetin |
90-19-7 | 10mg |
¥3807.25 | 2024-12-24 | ||
| TRC | M326555-5mg |
7-O-Methyl Quercetin |
90-19-7 | 5mg |
$ 170.00 | 2023-09-07 | ||
| TRC | M326555-50mg |
7-O-Methyl Quercetin |
90-19-7 | 50mg |
$ 1346.00 | 2023-09-07 | ||
| abcr | AB253919-10 mg |
Rhamnetin, 99%; . |
90-19-7 | 99% | 10 mg |
€184.00 | 2023-07-20 | |
| abcr | AB253919-20 mg |
Rhamnetin, 99%; . |
90-19-7 | 99% | 20 mg |
€313.00 | 2023-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1419-1 mg |
beta-Rhamnocitrin |
90-19-7 | 1mg |
¥1182.00 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66250-1mg |
Rhamnetin |
90-19-7 | 98% | 1mg |
¥831.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66250-5mg |
Rhamnetin |
90-19-7 | 98% | 5mg |
¥2116.00 | 2023-09-08 |
7-O-Methyl Quercetin Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 4 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h, 1 atm, rt
Référence
- Metabolism-based synthesis, biologic evaluation and SARs analysis of O-methylated analogs of quercetin as thrombin inhibitors, European Journal of Medicinal Chemistry, 2012, 54, 210-222
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h
Référence
- Synthetic studies on the construction of 7-O-methylquercetin through regioselective protection and alkylation of quercetin, Chinese Chemical Letters, 2011, 22(1), 5-8
Méthode de production 4
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Methionine S-adenosyltransferase Solvents: Water ; 36 h, 25 °C
Référence
- Optimization of rhamnetin production in Escherichia coli, Journal of Microbiology and Biotechnology, 2011, 21(8), 854-857
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, rt
Référence
- Regioselective O-derivatization of quercetin via formation of ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivative, Molecules, 2010, 15, 4722-4736
Méthode de production 7
Conditions de réaction
1.1 Reagents: Ampicillin Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ; 12 h, 30 °C
Référence
- Regiospecific Flavonoid 7-O-Methylation with Streptomyces avermitilis O-Methyltransferase Expressed in Escherichia coli, Journal of Agricultural and Food Chemistry, 2006, 54(3), 823-828
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 25 °C
Référence
- Biological Evaluation and SAR Analysis of O-Methylated Analogs of Quercetin as Inhibitors of Cancer Cell Proliferation, Drug Development Research, 2014, 75(7), 455-462
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
Référence
- Chemical synthesis of flavonoid conjugates, Methods in Polyphenol Analysis, 2003, 187, 187-213
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.3 Solvents: Ethyl acetate , Water
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.3 Solvents: Ethyl acetate , Water
Référence
- Hemisynthesis of all the O-monomethylated analogues of quercetin including the major metabolites, through selective protection of phenolic functions, Tetrahedron, 2002, 58(50), 10001-10009
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Borax (B4Na2O7.10H2O) Solvents: Acetone , Water ; 30 min, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Référence
- Selective monomethylation of quercetin, Synthesis, 2010, (23), 3980-3986
Méthode de production 12
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
Référence
- Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPK, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340
Méthode de production 14
Méthode de production 15
7-O-Methyl Quercetin Raw materials
- 4H-1-Benzopyran-4-one,3,5-bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-methoxy-
- 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxy-3-(phenylmethoxy)-
- S-Adenosyl-L-methionine
- Quercetin
- Rutin
- 3,5,7,3′,4′-Pentamethoxyflavone
- 4H-1-Benzopyran-4-one,5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-bis(phenylmethoxy)-
7-O-Methyl Quercetin Preparation Products
7-O-Methyl Quercetin Fournisseurs
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
(CAS:90-19-7)beta-Rhamnocitrin
Numéro de commande:CRN0744
État des stocks:in stock
Quantité:5mg/20mg/50mg
Pureté:≥98%
Dernières informations tarifaires mises à jour:Friday, 14 March 2025 10:55
Prix ($):
Courriel:1197063825@qq.com
Amadis Chemical Company Limited
Membre gold
(CAS:90-19-7)7-O-Methyl Quercetin
Numéro de commande:A1211664
État des stocks:in Stock
Quantité:10mg/25mg/50mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 03:57
Prix ($):183.0/397.0/675.0
Courriel:sales@amadischem.com
7-O-Methyl Quercetin Littérature connexe
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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